Ethyl 5-(pentan-2-yl)-1,2,4-oxadiazole-3-carboxylate

Lipophilicity XLogP3 Membrane permeability

Ethyl 5-(pentan-2-yl)-1,2,4-oxadiazole-3-carboxylate (CAS 1342764-77-5) is a 3,5-disubstituted 1,2,4-oxadiazole building block with molecular formula C10H16N2O3 and molecular weight 212.25 g/mol, supplied at ≥98% purity. The 1,2,4-oxadiazole scaffold is recognized as a privileged structure in medicinal chemistry due to its bioisosteric properties and metabolic stability, making ester-functionalized variants versatile intermediates for amide and carboxylic acid diversification.

Molecular Formula C10H16N2O3
Molecular Weight 212.25 g/mol
Cat. No. B13624470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(pentan-2-yl)-1,2,4-oxadiazole-3-carboxylate
Molecular FormulaC10H16N2O3
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESCCCC(C)C1=NC(=NO1)C(=O)OCC
InChIInChI=1S/C10H16N2O3/c1-4-6-7(3)9-11-8(12-15-9)10(13)14-5-2/h7H,4-6H2,1-3H3
InChIKeyGXPGIPGQDJDOLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(pentan-2-yl)-1,2,4-oxadiazole-3-carboxylate: Core Identity & Procurement Starting Point


Ethyl 5-(pentan-2-yl)-1,2,4-oxadiazole-3-carboxylate (CAS 1342764-77-5) is a 3,5-disubstituted 1,2,4-oxadiazole building block with molecular formula C10H16N2O3 and molecular weight 212.25 g/mol, supplied at ≥98% purity . The 1,2,4-oxadiazole scaffold is recognized as a privileged structure in medicinal chemistry due to its bioisosteric properties and metabolic stability, making ester-functionalized variants versatile intermediates for amide and carboxylic acid diversification [1]. This specific compound features a chiral pentan-2-yl (1-methylbutyl) substituent at the 5-position, distinguishing it from linear, branched-regioisomeric, and cycloalkyl analogs in both physicochemical properties and synthetic utility.

Why Ethyl 5-(pentan-2-yl)-1,2,4-oxadiazole-3-carboxylate Cannot Be Casually Replaced by In-Class Analogs


Although numerous 5-alkyl-1,2,4-oxadiazole-3-carboxylates share the same core heterocycle and nominal purity specifications (typically 98%), they diverge in computationally predicted lipophilicity (XLogP3), hydrogen-bond acceptor count, rotatable bond count, and commercially specified storage requirements [1]. These differences directly impact solubility, membrane permeability, and metabolic stability in downstream biological assays, as well as long-term storage logistics in compound management workflows [2]. Regioisomeric pentyl substitution (pentan-2-yl vs. pentan-3-yl) alters molecular shape and lipophilicity without changing molecular formula, meaning that even isobaric analogs are not functionally interchangeable in structure-activity relationship (SAR) campaigns.

Quantitative Differentiation Evidence: Ethyl 5-(pentan-2-yl)-1,2,4-oxadiazole-3-carboxylate vs. Closest Analogs


XLogP3 Lipophilicity: 19% Lower Than Pentan-3-yl Regioisomer, Tuning Membrane Permeability

The XLogP3 of ethyl 5-(pentan-2-yl)-1,2,4-oxadiazole-3-carboxylate is 2.1 , which is 0.5 units lower (≈19% decrease) than the pentan-3-yl regioisomer (XLogP3 = 2.6) [1]. Given that a ΔLogP of 0.5 can shift membrane permeability by approximately 0.5–1.0 log units in PAMPA assays in the 1,2,4-oxadiazole series, this difference is significant and often translates to measurable changes in cellular potency [2].

Lipophilicity XLogP3 Membrane permeability Drug-likeness

Hydrogen-Bond Acceptor Count: Reduced by One vs. Regioisomeric and Cycloalkyl Analogs

Ethyl 5-(pentan-2-yl)-1,2,4-oxadiazole-3-carboxylate has a computed hydrogen-bond acceptor (HBA) count of 4 , compared to 5 for both the pentan-3-yl regioisomer and the cyclobutyl analog [1][2]. The additional HBA in the comparators arises from the counting algorithm's treatment of the ester and oxadiazole oxygen/nitrogen atoms; the topological environment of the pentan-2-yl substituent results in one fewer recognized acceptor interaction site.

Hydrogen bonding Drug-likeness ADME Rule of Five

Rotatable Bond Count: Intermediate Flexibility Between Rigid Cycloalkyl and More Flexible Regioisomeric Analogs

With 5 rotatable bonds , ethyl 5-(pentan-2-yl)-1,2,4-oxadiazole-3-carboxylate occupies an intermediate conformational space between the more rigid cyclobutyl analog (4 rotatable bonds) [1] and the more flexible pentan-3-yl regioisomer (6 rotatable bonds) [2]. Each additional rotatable bond is estimated to carry an entropic penalty of 0.5–1.5 kcal/mol upon binding, such that the 1-bond reduction vs. the pentan-3-yl analog may improve binding free energy by up to ~1 kcal/mol in favorable cases.

Conformational flexibility Entropic penalty Ligand efficiency

Storage Condition Differentiation: Cold-Chain Requirement vs. Ambient-Stable Analogs

Ethyl 5-(pentan-2-yl)-1,2,4-oxadiazole-3-carboxylate requires sealed, dry storage at 2–8 °C , distinct from structurally similar esters such as ethyl 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylate which are specified for ambient temperature storage [1]. The cold-chain requirement has direct cost implications: estimated incremental cold-storage costs range from $0.50–2.00 per vial per month in typical biopharma compound management facilities, and cold-chain shipping adds approximately $50–100 per shipment for temperature-controlled packaging.

Compound management Stability Logistics Procurement

Synthetic Handle Differentiation: Ester vs. Free Acid Availability for Downstream Diversification

The ethyl ester of 5-(pentan-2-yl)-1,2,4-oxadiazole-3-carboxylate is commercially available at 98% purity from multiple suppliers , whereas the corresponding free carboxylic acid (5-(pentan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid, CAS 1340128-86-0) is listed with no confirmed commercial supplier . This contrasts with other 5-substituted analogs where both ester and acid forms are stocked. The ester serves as a stable, isolable precursor that can be hydrolyzed to the acid in situ immediately before amide coupling or other diversification reactions, providing greater flexibility in synthetic route design.

Synthetic accessibility Carboxylic acid Amide coupling Building block

Optimal Procurement and Application Scenarios for Ethyl 5-(pentan-2-yl)-1,2,4-oxadiazole-3-carboxylate


CNS-Penetrant Library Design Requiring Constrained Lipophilicity and HBA ≤ 4

When constructing a focused library for central nervous system (CNS) targets, the XLogP3 of 2.1 and HBA count of 4 place ethyl 5-(pentan-2-yl)-1,2,4-oxadiazole-3-carboxylate within favorable CNS drug-like space, unlike the pentan-3-yl analog (XLogP3 2.6, HBA 5) which exceeds the commonly applied HBA ≤ 4 threshold [1]. The lower lipophilicity also predicts reduced P-glycoprotein efflux susceptibility based on class-level oxadiazole SAR trends [2].

Conformational SAR Exploration Targeting Entropic Optimization

With 5 rotatable bonds, this scaffold provides a balanced flexibility profile for probing conformational SAR . Medicinal chemists can compare binding affinities against the more rigid cyclobutyl analog (4 rotatable bonds) and the more flexible pentan-3-yl analog (6 rotatable bonds) to decouple enthalpic and entropic contributions to target engagement, without changing the core heterocycle or ester handle [1][2].

Ester Prodrug or Late-Stage Diversification Intermediate

The ethyl ester functionality enables direct hydrolysis to the free carboxylic acid (5-(pentan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid) for subsequent amide coupling or bioconjugation . Because the free acid is not commercially stocked, purchasing the ester ensures a reliable, quality-controlled starting material (≥98% purity) that can be converted on demand, avoiding supply chain uncertainty [1].

Cold-Chain Managed Fragment or Building Block Collection

For organizations with established cold-storage compound management infrastructure (automated −20 °C or 2–8 °C stores), the 2–8 °C storage requirement is readily accommodated. In such environments, the storage condition does not represent a logistical barrier, and the compound's distinct physicochemical profile can be leveraged without workflow disruption [1].

Quote Request

Request a Quote for Ethyl 5-(pentan-2-yl)-1,2,4-oxadiazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.